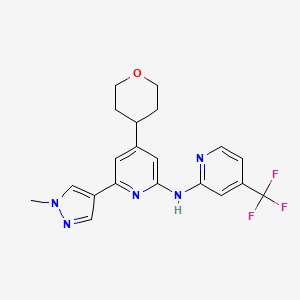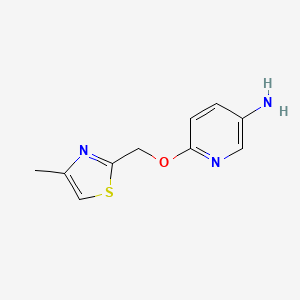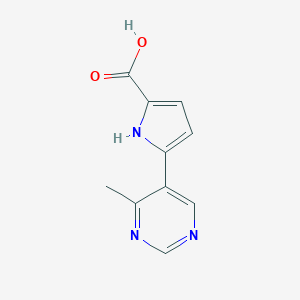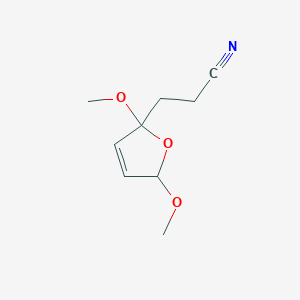
3-(Piperazin-1-ylsulfonyl)pyridin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(ピペラジン-1-イルスルホニル)ピリジン-2(1H)-オンは、ピリジン環にピペラジンスルホニル基が融合したヘテロ環式化合物です。この化合物は、その潜在的な生物活性と創薬における応用から、医化学において大きな関心を集めています。
2. 製法
合成経路と反応条件
3-(ピペラジン-1-イルスルホニル)ピリジン-2(1H)-オンの合成は、通常、ピリジン誘導体とピペラジンおよびスルホニルクロリドの反応により行われます。一般的な方法の1つは次のとおりです。
出発物質: ピリジン-2(1H)-オン。
試薬: ピペラジン、スルホニルクロリド。
条件: 反応は通常、ジクロロメタンまたはクロロホルムなどの有機溶媒中で、還流条件下で行われます。
工業生産方法
この化合物の工業生産方法では、同様の合成経路が使用される場合がありますが、大規模生産向けに最適化されています。これには、品質と収率の一貫性を確保するために、連続フローリアクターと自動システムの使用が含まれます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-ylsulfonyl)pyridin-2(1H)-one typically involves the reaction of pyridine derivatives with piperazine and sulfonyl chloride. One common method includes:
Starting Material: Pyridine-2(1H)-one.
Reagents: Piperazine, sulfonyl chloride.
Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
反応の種類
3-(ピペラジン-1-イルスルホニル)ピリジン-2(1H)-オンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用して、還元反応を実行できます。
置換: ピペラジン環またはピリジン環で求核置換反応が起こりえます。
一般的な試薬と条件
酸化: 酸性媒体中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロアルカン。
生成される主な生成物
酸化: スルホン誘導体。
還元: 2級アミン。
置換: アルキル化ピペラジン誘導体。
科学的研究の応用
3-(ピペラジン-1-イルスルホニル)ピリジン-2(1H)-オンは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 酵素阻害剤としての可能性について調査されています。
医学: 特にがん研究において、その潜在的な治療効果について探求されています。
産業: 新素材や化学プロセスの開発に利用されています。
作用機序
3-(ピペラジン-1-イルスルホニル)ピリジン-2(1H)-オンの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、特定の酵素の活性部位に結合することにより、その酵素を阻害することが知られています。この阻害は、さまざまな生物学的経路を混乱させる可能性があり、創薬の候補として適しています。
類似化合物との比較
類似化合物
3-(ピペラジン-1-イル)ピリジン-2(1H)-オン: スルホニル基がないため、生物活性が異なります。
3-(モルホリン-4-イルスルホニル)ピリジン-2(1H)-オン: ピペラジンではなくモルホリン環が含まれているため、薬理学的特性が異なる可能性があります。
独自性
3-(ピペラジン-1-イルスルホニル)ピリジン-2(1H)-オンは、ピペラジン基とスルホニル基の両方が存在することによってユニークです。これらは、その独特の化学反応性と生物活性に貢献しています。この組み合わせにより、この化合物はさまざまな研究分野において汎用性の高い化合物となっています。
特性
分子式 |
C9H13N3O3S |
|---|---|
分子量 |
243.29 g/mol |
IUPAC名 |
3-piperazin-1-ylsulfonyl-1H-pyridin-2-one |
InChI |
InChI=1S/C9H13N3O3S/c13-9-8(2-1-3-11-9)16(14,15)12-6-4-10-5-7-12/h1-3,10H,4-7H2,(H,11,13) |
InChIキー |
BTCAMRYJUCGWMP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CNC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl 7-chloro-1-methoxydibenzo[b,d]furan-4-carboxylate](/img/structure/B11780761.png)



![1-(6-Methoxybenzo[D]oxazol-2-YL)ethanamine](/img/structure/B11780788.png)




![8-(2-Fluorophenoxy)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11780810.png)
